molecular formula C25H30N4O8S B2492716 N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide CAS No. 442152-09-2

N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide

Cat. No.: B2492716
CAS No.: 442152-09-2
M. Wt: 546.6
InChI Key: FPKXMMJEUGLKLR-UHFFFAOYSA-N
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Description

N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a pyrimidinyl group, a sulfamoyl group, and a triethoxybenzamide moiety

Mechanism of Action

Target of Action

The primary targets of this compound are phagocytes and polymorphonuclear cells . These cells play a crucial role in the immune response, particularly in the process of phagocytosis, where they engulf and destroy pathogens and cellular debris .

Mode of Action

The compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This inhibition reduces the production of reactive oxygen species, which are typically involved in the inflammatory response .

Biochemical Pathways

The compound’s action affects the inflammatory response pathway . It significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are typically elevated during inflammation . Conversely, it upregulates the expression of the anti-inflammatory cytokine IL-10 .

Pharmacokinetics

In acute toxicological studies in Balb/c mice, the compound showed non-toxicity at the highest tested intraperitoneal (IP) dose of 100 mg/kg .

Result of Action

The compound’s action results in the amelioration of inflammation . By inhibiting oxidative bursts and modulating the expression of various inflammatory markers, the compound can reduce inflammation and its associated symptoms .

Action Environment

While specific environmental factors influencing the compound’s action are not detailed in the available literature, it’s worth noting that many factors can influence the efficacy and stability of a compound These can include temperature, pH, presence of other compounds, and the specific biological environment within the organism

Safety and Hazards

The compound did not show toxicity towards normal fibroblast cells . Observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidinyl Intermediate: The synthesis begins with the preparation of the 2,6-dimethoxypyrimidin-4-yl intermediate. This is achieved through the reaction of appropriate starting materials under controlled conditions.

    Sulfamoylation: The pyrimidinyl intermediate is then subjected to sulfamoylation, where a sulfamoyl group is introduced. This step often requires the use of reagents such as sulfamoyl chloride and a suitable base.

    Coupling with Triethoxybenzamide: The final step involves the coupling of the sulfamoyl intermediate with 3,4,5-triethoxybenzamide. This is typically achieved through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of chronic inflammatory diseases and infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}acetamide
  • N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-2-phenoxyacetamide
  • N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-3-propoxybenzamide

Uniqueness

N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triethoxybenzamide moiety, in particular, differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O8S/c1-6-35-19-13-16(14-20(36-7-2)23(19)37-8-3)24(30)26-17-9-11-18(12-10-17)38(31,32)29-21-15-22(33-4)28-25(27-21)34-5/h9-15H,6-8H2,1-5H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKXMMJEUGLKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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